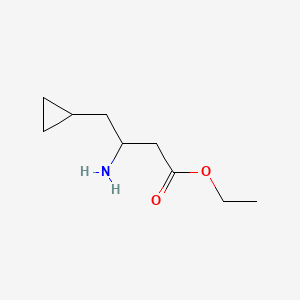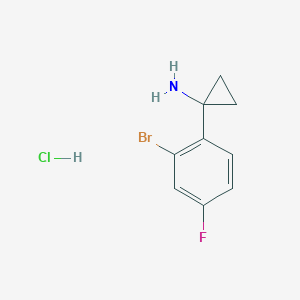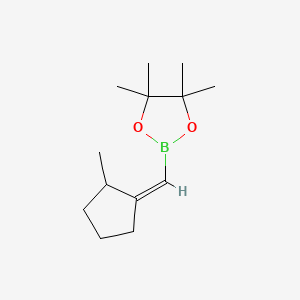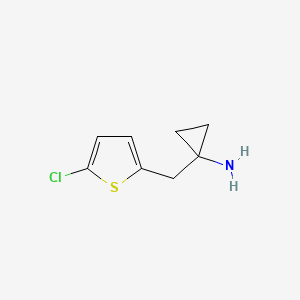![molecular formula C8H10N4 B13527404 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)
1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrazine derivative, the imidazole ring can be formed through intramolecular cyclization reactions. Key steps often involve:
Formation of the Pyrazine Ring: This can be achieved through condensation reactions involving diamines and diketones.
Cyclization to Form Imidazo[1,2-A]pyrazine: This step may involve the use of strong acids or bases to facilitate ring closure.
N-Methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
Oxidation: Oxidized imidazo[1,2-a]pyrazine derivatives.
Reduction: Reduced forms of the compound, often leading to the saturation of double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activity. It has shown promise in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways affected depend on the biological context and the particular target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different electronic properties.
Imidazo[1,2-a]thiazole: Features a thiazole ring, which can influence its reactivity and biological activity.
Uniqueness
1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine is unique due to its specific ring structure and the presence of the N-methyl group. This configuration can lead to distinct biological activities and chemical reactivities compared to its analogs. Its ability to form stable interactions with various molecular targets makes it a valuable compound in drug development and other scientific research areas.
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
1-imidazo[1,2-a]pyrazin-3-yl-N-methylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-4-7-5-11-8-6-10-2-3-12(7)8/h2-3,5-6,9H,4H2,1H3 |
Clé InChI |
PYGWHRHSVPTCAG-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CN=C2N1C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B13527326.png)









![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)

